molecular formula C₁₆H₁₇D₃N₆O B1153622 (3S,4S)-Tofacitinib-d3

(3S,4S)-Tofacitinib-d3

Cat. No.: B1153622
M. Wt: 315.39
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-Tofacitinib-d3 is a deuterated, stable isotope-labeled analogue of (3S,4S)-Tofacitinib, which is itself an enantiopure stereoisomer and an impurity (Impurity C) of the drug Tofacitinib . Tofacitinib is an inhibitor of Janus kinases (JAKs) and is an FDA-approved drug for treating several immune-mediated inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . The parent compound, Tofacitinib, exerts its mechanism by preferentially inhibiting intracellular JAK1 and JAK3 enzymes, thereby disrupting the JAK-STAT signaling pathway . This pathway is crucial for the signaling of various cytokines involved in immune and inflammatory responses; by inhibiting it, Tofacitinib reduces immune cell activation and inflammation . In contrast, (3S,4S)-Tofacitinib is identified as a less active enantiomer compared to the therapeutically active form . This makes (3S,4S)-Tofacitinib and its deuterated form, this compound, particularly valuable in research and development settings. Their primary application is in analytical chemistry, where they serve as critical internal standards for quantitative mass spectrometry . Using such labeled standards ensures greater accuracy and reliability when measuring drug concentrations in biological samples during pharmacokinetic studies or when profiling metabolites. The molecular formula of this compound is C16H17D3N6O, with a molecular weight of 315.39 g/mol . This product is intended for research use only and is strictly not for diagnostic or therapeutic human use.

Properties

Molecular Formula

C₁₆H₁₇D₃N₆O

Molecular Weight

315.39

Synonyms

(3S,4S)-4-Methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile;  2-Isocyano-1-((3S,4S)-4-methyl-3-(methyl-d3(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization of Deuterated Tofacitinib Analogs

Strategic Approaches for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of (3S,4S)-Tofacitinib-d3 necessitates a dual focus on establishing the correct stereochemistry at the piperidine (B6355638) ring and achieving site-specific deuteration of the N-methyl group.

Development of Enantioselective Synthetic Routes for Chiral Deuterated Compounds

A key challenge in the synthesis of tofacitinib (B832) lies in obtaining the chiral piperidine fragment. nih.gov One potential enantioselective strategy commences with a chiral amine auxiliary to induce the desired stereochemistry during the formation of the piperidine ring. rsc.orgacs.org For instance, a nitroalkene, a chiral amine, and an enone can undergo a condensation reaction to produce enantiomerically pure piperidines. acs.org

Another approach involves the asymmetric hydrogenation of a pyridine (B92270) derivative, which can be a highly effective method for creating chiral piperidines. nih.gov This can be followed by further functional group manipulations to yield the required 3-amino-4-methylpiperidine core.

Once the chiral amine (3R,4R)-N-Boc-4-methyl-3-aminopiperidine is synthesized and its stereochemistry confirmed, the introduction of the trideuteromethyl group can be achieved. This is typically accomplished through reductive amination using a deuterated source. A common method involves the reaction of the secondary amine with deuterated formaldehyde (B43269) (CD2O) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). Alternatively, deuterated methyl iodide (CD3I) can be used to alkylate the amine.

The final steps of the synthesis would involve the coupling of the deuterated piperidine intermediate with the pyrrolo[2,3-d]pyrimidine core, followed by the addition of the cyanoacetyl group to the piperidine nitrogen.

Table 1: Plausible Synthetic Route for this compound

StepReactionKey Reagents and Conditions
1Asymmetric synthesis of (3R,4R)-N-Boc-4-methyl-3-aminopiperidineChiral auxiliary-guided condensation or asymmetric hydrogenation of a pyridine precursor.
2DeuteromethylationCD3I, K2CO3, acetonitrile (B52724) or CD2O, NaBH3CN, methanol (B129727).
3Coupling with pyrrolo[2,3-d]pyrimidine4-chloro-7H-pyrrolo[2,3-d]pyrimidine, base (e.g., K2CO3), solvent (e.g., DMSO).
4AcylationCyanoacetic acid, coupling agent (e.g., EDC), or an activated ester of cyanoacetic acid.
5Deprotection (if applicable)Acidic or basic conditions to remove any protecting groups.

Comparison of Deuteration Strategies for Pharmaceutical Research

The selection of a deuteration strategy is a critical decision in the development of isotopically labeled compounds for pharmaceutical research. Several approaches are available, each with its own set of advantages and limitations.

One common strategy is deuterium gas (D2) in the presence of a metal catalyst. This method is often used for the saturation of double bonds or for H-D exchange at activated positions. While potentially cost-effective, it can sometimes lead to a lack of selectivity and may require high pressures and temperatures.

The use of deuterated solvents , such as deuterium oxide (D2O) or deuterated methanol (CD3OD), provides a readily available source of deuterium for exchange reactions. epa.gov These reactions are often catalyzed by acids, bases, or metals and can be effective for deuterating acidic protons or for α-deuteration of carbonyl compounds.

Deuterated reagents offer a more precise and site-specific approach to deuterium incorporation. Reagents like lithium aluminum deuteride (B1239839) (LiAlD4), sodium borodeuteride (NaBD4), and deuterated methylating agents (e.g., CD3I) allow for the introduction of deuterium at specific functional groups with high isotopic purity. researchgate.net For the synthesis of this compound, the use of a deuterated methylating agent is the most logical and efficient strategy to achieve the desired site-specific labeling of the N-methyl group.

Deuterium-enabled chiral switching (DECS) is an advanced strategy where deuterium is incorporated at a chiral center to slow down the rate of racemization. This allows for the separation and therapeutic use of a single, stable enantiomer. While not directly applicable to the N-methyl deuteration in this compound, it highlights the sophisticated use of deuterium to control stereochemistry.

Advanced Analytical Techniques for Isotopic Confirmation and Purity Assessment

Rigorous analytical characterization is essential to confirm the successful incorporation of deuterium at the intended site, to determine the isotopic enrichment, and to assess the stereoisomeric purity of this compound.

Mass Spectrometry-Based Characterization of Deuterated Species

Mass spectrometry (MS) is a primary tool for confirming the successful deuteration of a molecule. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the elemental composition and confirmation of the incorporation of three deuterium atoms.

In the mass spectrum of this compound, the molecular ion peak ([M+H]+) would be expected to appear at an m/z value that is three units higher than that of the non-deuterated tofacitinib. The monoisotopic mass of tofacitinib is 312.1699 g/mol . nih.gov Therefore, the expected monoisotopic mass of this compound would be approximately 315.1886 g/mol .

Tandem mass spectrometry (MS/MS) can be used to further confirm the location of the deuterium atoms. By fragmenting the parent ion and analyzing the resulting daughter ions, it is possible to determine if the deuterium label is retained on specific fragments. For this compound, fragmentation would be expected to show a fragment ion corresponding to the loss of the cyanoacetyl group, with the deuterium label remaining on the piperidine-pyrrolo[2,3-d]pyrimidine portion of the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

AnalyteExpected [M+H]+ (m/z)Key Fragment IonExpected Fragment Ion (m/z)
Tofacitinib313.1777[M+H - CH2CNCO]+246.1559
This compound316.1964[M+H - CH2CNCO]+249.1746

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocally determining the position of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished. The chemical shift of the N-methyl protons in tofacitinib is approximately 3.32 ppm (in d6-DMSO). newdrugapprovals.orgblogspot.com

Furthermore, ¹³C NMR spectroscopy can provide additional confirmation. The carbon atom of the N-CD3 group will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (spin I = 1). The chemical shift of this carbon will also be slightly different from that of the corresponding N-CH3 group in the non-deuterated compound.

Table 3: Comparison of Expected ¹H NMR Data for Tofacitinib and this compound

Proton AssignmentTofacitinib Chemical Shift (ppm)This compound Expected Observation
N-CH3~3.32Signal absent or significantly reduced
Pyrrolo[2,3-d]pyrimidine protons~6.57, ~7.11, ~8.14No significant change
Piperidine protonsVarious shiftsNo significant change
CH3 (on piperidine)~1.04No significant change

Chromatographic Methods for Isotopic Enrichment and Stereoisomeric Purity

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound.

Isotopic Enrichment: Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for determining isotopic enrichment. By separating the deuterated compound from any residual non-deuterated or partially deuterated species, the mass spectrometer can be used to quantify the relative abundance of each isotopologue. This allows for the calculation of the percentage of the d3-labeled compound in the final product.

Stereoisomeric Purity: Chiral HPLC is essential to confirm the stereochemical integrity of this compound and to quantify the presence of any other stereoisomers, such as the (3R,4S), (3S,4R), or (3R,4R) isomers. cjph.com.cn The use of a chiral stationary phase allows for the separation of these enantiomers and diastereomers. For instance, a CHIRALPAK IH column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile has been successfully used for the separation of tofacitinib enantiomers. mdpi.comsemanticscholar.org The retention times of the different stereoisomers will vary depending on the specific chiral column and chromatographic conditions used.

Table 4: Representative Chiral HPLC Method for Tofacitinib Stereoisomers

ParameterCondition
ColumnCHIRALPAK IH (250 mm x 4.6 mm, 5 µm) mdpi.com
Mobile PhaseGradient of ammonium acetate buffer (pH 8.0) and acetonitrile mdpi.com
Flow Rate0.6 mL/min mdpi.com
DetectionUV at 285 nm mdpi.com

Elucidation of Preclinical Drug Metabolism and Pharmacokinetics Using 3s,4s Tofacitinib D3

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Metabolic Pathways

The substitution of hydrogen with its heavier, stable isotope deuterium at specific, metabolically labile positions within a molecule can significantly alter the rate of bond cleavage. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool in drug discovery and development. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. Consequently, metabolic reactions involving the cleavage of a C-D bond often proceed at a slower rate than the corresponding C-H bond cleavage. nih.govnih.gov In (3S,4S)-Tofacitinib-d3, the deuterium atoms are strategically placed on the N-methyl group, a known site of metabolism for Tofacitinib (B832), to probe and modulate its biotransformation. clinpgx.orgpharmaffiliates.comlgcstandards.com

Impact of Deuteration on Cytochrome P450-Mediated Oxidation

The metabolism of Tofacitinib is predominantly hepatic, accounting for approximately 70% of its total clearance. clinpgx.org This process is mainly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor (around 53% of metabolism) and CYP2C19 playing a secondary role (around 17%). clinpgx.orgnih.gov Key metabolic pathways include N-demethylation and oxidation of the piperidine (B6355638) and pyrrolopyrimidine rings. clinpgx.orgnih.gov

The deuteration of the N-methyl group in this compound directly targets the N-demethylation pathway, a common CYP-mediated oxidative reaction. Due to the KIE, the rate of cleavage of the C-D bonds on the deuterated methyl group by CYP3A4 and CYP2C19 is expected to be significantly reduced compared to the C-H bonds in non-deuterated Tofacitinib. This selective metabolic blockade can lead to a reduced formation of the N-desmethyl metabolite, potentially shunting the metabolism towards other, slower oxidative pathways. The magnitude of the KIE can provide valuable information on the rate-limiting steps of the metabolic cascade. nih.govplos.org

Table 1: Illustrative Impact of Deuteration on CYP-Mediated N-Demethylation Rate

This table presents hypothetical data representing the expected reduction in the rate of N-desmethyl metabolite formation for this compound compared to Tofacitinib when incubated with human liver microsomes, as a consequence of the kinetic isotope effect.

CompoundMetaboliteHypothetical Rate of Formation (pmol/min/mg protein)Expected Fold Decrease
TofacitinibN-desmethyl Tofacitinib120N/A
This compoundN-desmethyl Tofacitinib304.0

Analysis of Deuterium Effects on Non-Cytochrome P450 Biotransformations

Besides CYP-mediated oxidation, Tofacitinib can also undergo other biotransformations, such as glucuronidation. nih.gov While the deuteration in this compound is not positioned at a site of glucuronidation, the slowing of the primary oxidative pathway (N-demethylation) can lead to a phenomenon known as metabolic switching. plos.org With the N-demethylation route partially blocked, a greater proportion of the parent drug may be shunted towards alternative metabolic pathways, including other oxidative routes or conjugation reactions. Analyzing the full metabolite profile of this compound and comparing it to that of Tofacitinib allows researchers to gain a more comprehensive understanding of all clearance mechanisms and how they interact.

Pharmacokinetic Profiling in Non-Human Biological Systems

Understanding how the altered metabolism observed in vitro translates to the in vivo setting is a critical step in preclinical evaluation. Pharmacokinetic studies in non-human biological systems are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of the deuterated compound.

Assessment of Metabolic Stability in In Vitro Subcellular Fractions (e.g., Liver Microsomes)

In vitro metabolic stability assays, commonly performed using liver microsomes, provide a first look at a compound's susceptibility to metabolism. nih.govnih.gov Liver microsomes are rich in CYP enzymes and are an effective system for measuring intrinsic clearance. By incubating this compound and Tofacitinib with liver microsomes from preclinical species (e.g., rat, mouse, monkey), a direct comparison of their metabolic stability can be made. Due to the KIE slowing down N-demethylation, this compound is expected to be metabolized more slowly, resulting in a longer in vitro half-life (t½) and lower intrinsic clearance (CLint) compared to Tofacitinib.

Table 2: Representative Comparison of Metabolic Stability in Rat Liver Microsomes

This table contains representative data illustrating the expected increase in metabolic stability for this compound versus Tofacitinib in an in vitro assay using rat liver microsomes.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Tofacitinib2231.5
This compound5512.6

Comparative Pharmacokinetic Studies in Animal Models (e.g., Rodents, Non-Human Primates)

To understand the real-world implications of altered metabolic stability, comparative pharmacokinetic studies are conducted in animal models. Preclinical studies for Tofacitinib have been performed in species such as mice, rats, and monkeys. nih.govnih.govfda.gov In a typical preclinical study, both Tofacitinib and this compound would be administered to animals (e.g., Sprague-Dawley rats or cynomolgus monkeys), and blood samples would be collected over time to measure drug concentrations. The resulting data allow for the calculation of key pharmacokinetic parameters that describe the drug's behavior in the body.

Evaluation of Drug Disposition and Exposure Modulation by Deuteration in Preclinical Species

Table 3: Projected Comparative Pharmacokinetic Parameters in Cynomolgus Monkeys

This table shows a hypothetical comparison of key pharmacokinetic parameters for Tofacitinib and this compound following oral administration in a non-human primate model, illustrating the expected impact of deuteration on in vivo exposure.

ParameterTofacitinibThis compound
Cmax (ng/mL)250275
Tmax (h)1.01.0
AUC (ng·h/mL)8501530
t½ (h)3.15.0
CL/F (mL/min/kg)19.610.9

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent oral clearance.

Application in Drug Metabolomics and Pathway Elucidation

The strategic incorporation of deuterium into the tofacitinib molecule allows for its differentiation from the endogenous, non-labeled compound by mass spectrometry. This distinction is fundamental to its application in drug metabolomics, enabling precise tracking and quantification of the parent drug and its metabolites.

Stable Isotope Tracing for Identification and Quantification of Drug Metabolites

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism research, facilitating the accurate identification and quantification of metabolites in complex biological matrices. In the context of tofacitinib, studies utilizing isotopically labeled versions of the drug have been instrumental in characterizing its metabolic pathways.

Stable isotope tracing with compounds like this compound allows researchers to confidently distinguish drug-related material from endogenous background noise in mass spectrometry data. When a mixture of labeled and unlabeled tofacitinib is administered, the resulting mass spectra show a characteristic isotopic pattern for the parent drug and each of its metabolites. This "isotopic signature" serves as a definitive marker to identify novel metabolites.

Research on tofacitinib metabolism has identified several key biotransformation pathways, including oxidation of the pyrrolopyrimidine and piperidine rings, N-demethylation, and oxidation of the piperidine ring side-chain. nih.gov A study investigating the metabolism of tofacitinib in liver microsomes from various species, including humans, successfully identified a total of 13 metabolites. nih.gov The primary routes of metabolism were found to be oxygenation at multiple sites and N-demethylation. nih.gov While this particular study did not specify the use of this compound, the principles of metabolite identification are directly transferable. By using a deuterated tracer, each of these 13 metabolites would exhibit a predictable mass shift, confirming their origin from the parent drug.

The following table summarizes the major metabolic pathways of tofacitinib that can be investigated using a stable isotope tracer like this compound.

Metabolic PathwayDescriptionResulting Metabolites
Oxidation Addition of oxygen atoms to the molecule, primarily mediated by Cytochrome P450 enzymes. nih.govHydroxylated metabolites on the pyrrolopyrimidine and piperidine rings. nih.govnih.gov
N-demethylation Removal of a methyl group from a nitrogen atom. nih.govN-desmethyl tofacitinib.
Oxidative Decyanation Oxidation and subsequent loss of the nitrile group. nih.govFormation of alcohol (M2) and acid (M4) metabolites. nih.gov
Glucuronidation Conjugation with glucuronic acid to increase water solubility for excretion. nih.govGlucuronide conjugates of the parent drug or its phase I metabolites. nih.gov

Quantification of these metabolites is also significantly enhanced through the use of stable isotope-labeled internal standards. This compound can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Because it co-elutes with the non-labeled analyte and has nearly identical ionization efficiency, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of tofacitinib and its metabolites in preclinical studies.

Mechanistic Insights into Metabolic Shunting and Pathway Diversion

Beyond metabolite identification and quantification, stable isotope tracing with this compound can provide profound mechanistic insights into the biotransformation of tofacitinib, including the potential for metabolic shunting and pathway diversion. Metabolic shunting occurs when the inhibition or saturation of one metabolic pathway leads to an increased flux of the drug through an alternative pathway.

The insights gained from such studies are critical in preclinical development. For instance, if a co-administered drug were to inhibit the primary metabolic pathway of tofacitinib, understanding the potential for shunting to a pathway that produces a reactive or toxic metabolite is of utmost importance. By using this compound in preclinical models, researchers can quantitatively assess how the metabolic profile of tofacitinib changes in the presence of other drugs or in models of organ impairment.

The table below illustrates hypothetical scenarios of metabolic shunting that could be investigated using this compound.

ConditionPrimary Pathway StatusPotential Shunting PathwayMechanistic Question to be Answered
Co-administration with a potent CYP3A4 inhibitor InhibitedIncreased flux through CYP2C19-mediated pathways or other minor oxidative pathways.Does inhibition of the major metabolic route lead to the formation of unique or disproportionately high levels of minor metabolites?
Genetic polymorphism in CYP3A4 (poor metabolizer) Reduced activityUpregulation of alternative metabolic routes.How does the metabolic ratio of different oxidative metabolites shift in a poor metabolizer phenotype?
Induction of specific drug-metabolizing enzymes UnchangedIncreased metabolism through the induced pathway.Can the contribution of a specific enzyme to tofacitinib metabolism be quantified by observing changes in metabolite levels after induction?

Analytical Applications of 3s,4s Tofacitinib D3 As a Reference Standard

Development and Validation of Quantitative Analytical Methods

The development of robust and reliable analytical methods is fundamental for the characterization of active pharmaceutical ingredients (APIs). (3S,4S)-Tofacitinib-d3 plays a pivotal role in the validation of these methods, ensuring they meet the stringent requirements of regulatory bodies. adventchembio.com

Role as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Assays

In the realm of bioanalysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in complex biological matrices such as plasma. The use of a stable isotope-labeled internal standard is highly recommended to achieve the necessary sensitivity and selectivity. researchgate.nettandfonline.com this compound is ideally suited for this role in the quantification of tofacitinib (B832). nih.govrsc.org

During sample preparation and analysis, the SIL internal standard behaves nearly identically to the analyte, experiencing similar extraction efficiencies and ionization effects in the mass spectrometer. clearsynth.comnih.gov By adding a known concentration of this compound to samples, analysts can accurately quantify the parent drug by comparing the peak area ratio of the analyte to the internal standard. This approach effectively corrects for variations that may occur during the analytical process. adventchembio.com

Several validated UPLC-MS/MS methods utilize deuterated or other isotopically labeled tofacitinib as an internal standard for pharmacokinetic studies. nih.gov These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) often reaching sub-nanogram per milliliter levels. nih.govresearchgate.net The distinct precursor-to-product ion transitions for both the analyte and the SIL internal standard ensure high specificity. nih.govnih.govnih.gov

Table 1: Representative LC-MS/MS Parameters for Tofacitinib Quantification Using a Deuterated Internal Standard
ParameterTofacitinib (Analyte)Tofacitinib-d3 (Internal Standard)Reference
Precursor Ion (m/z)313.0 / 313.2 / 313.3316.3 nih.govnih.govnih.gov
Product Ion (m/z)173.06 / 149.2176.1 / 149.2 nih.govnih.govnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov

Addressing Matrix Effects and Inter-Individual Variability in Preclinical Sample Analysis

Biological samples from preclinical studies are inherently complex and can contain endogenous components that interfere with the ionization of the analyte, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. nih.gov Because this compound co-elutes with and has nearly identical physicochemical properties to tofacitinib, it experiences the same matrix effects. clearsynth.com Consequently, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite these interferences. nih.gov

Furthermore, significant inter-individual variability in drug response is a common challenge in drug development. frontiersin.orgnih.gov This variability can stem from differences in metabolism, disease state, or other biological factors. frontiersin.org Accurate measurement of drug concentrations in preclinical models is crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship and the drivers of this variability. nih.gov By ensuring the reliability of concentration data, this compound as an internal standard supports the generation of high-quality preclinical data needed to build robust PK/PD models. nih.gov

Quality Control and Impurity Profiling in Research Materials

Ensuring the purity and quality of drug substances is a critical aspect of pharmaceutical research. This compound serves as a valuable tool in the quality control and impurity profiling of tofacitinib research materials.

Use in the Characterization and Quantification of Related Substance Impurities

During the synthesis and storage of tofacitinib, various process-related impurities and degradation products can form. researchgate.netnih.gov Regulatory agencies mandate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. synthinkchemicals.com LC-MS techniques are powerful tools for the structural elucidation of these related substances. nih.gov

Forced degradation studies under stress conditions (e.g., acidic, basic, oxidative) are performed to identify potential degradants. researchgate.net Once impurities are identified, this compound can be used as a reference standard for their quantification, particularly in cases where synthesizing and certifying a standard for each individual impurity is not feasible. By using the relative response factor between the impurity and the deuterated standard, an accurate estimation of the impurity level can be achieved. This approach is essential for process monitoring and quality assurance of tofacitinib citrate. nih.gov

Table 2: Common Tofacitinib Related Impurities Identified in Research
Impurity NameTypeReference
Amine impurityProcess-Related
Dihydro impurityProcess-Related
Benzyl impurityProcess-Related
Descyanoacetyl-TOFTDegradation Product usp.org
Amide-TOFTDegradation Product usp.org

Analytical Method Validation for Robustness and Specificity in Pharmaceutical Research

The validation of an analytical method demonstrates that it is suitable for its intended purpose. bepls.com According to International Council for Harmonisation (ICH) guidelines, validation includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. bepls.comijper.org this compound is integral to this process.

Specificity: The use of this compound in an LC-MS/MS method demonstrates specificity by showing that the analyte and internal standard can be distinctly detected without interference from impurities, degradants, or matrix components.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. During validation, parameters like mobile phase composition, pH, and flow rate may be slightly altered. jmchemsci.com The consistent performance of the internal standard relative to the analyte under these varied conditions confirms the method's robustness.

Accuracy and Precision: The accuracy and precision of a method are established by analyzing quality control samples at multiple concentration levels. The use of this compound ensures that these measurements are reliable, with intra- and inter-batch precision values typically well within acceptable limits (e.g., <15%). nih.gov

Validation studies for tofacitinib assays consistently demonstrate high accuracy, precision, and linearity over a specified concentration range, underpinning the reliability of the methods for routine quality control and research. nih.govusp.org

Emerging Research Directions and Future Perspectives

Advancements in Deuterium (B1214612) Labeling Technologies for Complex Molecules

The synthesis of complex deuterated molecules like (3S,4S)-Tofacitinib-d3 is made possible by significant advancements in deuterium labeling technologies. researchgate.netresearchgate.netnih.gov These methods have evolved from simple isotope exchange to highly selective and efficient processes, enabling the precise incorporation of deuterium at specific molecular positions. researchgate.net

Recent breakthroughs include:

Catalytic Hydrogen Isotope Exchange (HIE): This has become a cornerstone for late-stage functionalization, allowing for the introduction of deuterium into complex organic molecules without altering their core structure. researchgate.netyoutube.com Transition metal catalysts, particularly those based on iridium and ruthenium, have demonstrated high efficiency and selectivity. researchgate.netyoutube.com

Reductive and Dehalogenative Deuteration: These techniques offer alternative pathways for deuterium incorporation and are expanding the toolkit available to medicinal chemists. researchgate.netnih.gov

Electrocatalytic Methods: Emerging electrocatalytic approaches provide a general method for the reductive deuteration of various chemical motifs, including those found in pharmaceuticals. researchgate.net

Light-Driven Methodologies: The use of light in combination with catalysts like polyoxometalates allows for mild and selective deuterium labeling of specific functional groups using D₂O as an inexpensive deuterium source. researchgate.net

These advanced methods not only facilitate the synthesis of molecules like this compound but also open up possibilities for creating a diverse library of deuterated compounds for research purposes. researchgate.net

TechnologyDescriptionKey Advantages
Catalytic Hydrogen Isotope Exchange (HIE)Employs transition metal catalysts (e.g., Iridium, Ruthenium) to selectively exchange hydrogen atoms with deuterium. researchgate.netyoutube.comHigh selectivity, applicable to late-stage functionalization of complex molecules. researchgate.netyoutube.com
Reductive and Dehalogenative DeuterationInvolves the reduction of functional groups or the replacement of halogens with deuterium. researchgate.netnih.govProvides alternative synthetic routes for deuterium incorporation. researchgate.net
Electrocatalytic DeuterationUtilizes an electric current to drive the deuteration reaction. researchgate.netOffers a general and versatile method for a range of substrates. researchgate.net
Light-Driven DeuterationEmploys light energy, often in conjunction with a photocatalyst, to facilitate deuterium labeling. researchgate.netEnables mild reaction conditions and high functional group tolerance. researchgate.net

Integration of Deuterated Probes in Systems Biology and Multi-Omics Research

Systems biology and multi-omics approaches aim to provide a holistic understanding of complex biological processes by integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govyoutube.com Deuterated probes like this compound are poised to play a crucial role in these fields.

The incorporation of deuterium provides a subtle mass shift that can be readily detected by mass spectrometry, making these compounds excellent internal standards for quantitative analyses. nih.govacs.orgnih.gov In the context of systems biology, this compound could be used to:

Trace Metabolic Fates: Track the biotransformation of the parent compound and identify its metabolites within a complex biological system. aquigenbio.com

Quantify Protein Expression and Interaction: In proteomic studies, deuterated compounds can be used in conjunction with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify changes in protein abundance in response to drug treatment.

Elucidate Drug Mechanisms: By selectively deuterating different parts of the molecule, researchers can gain insights into the specific chemical bonds involved in the drug's interaction with its target. aquigenbio.com

The integration of data from these experiments can help construct comprehensive models of drug action and cellular response, ultimately leading to a deeper understanding of disease mechanisms and therapeutic interventions. nih.gov

Potential for Deuterated Compounds in Mechanistic Toxicology Studies in Preclinical Development

Preclinical toxicology studies are a critical component of the drug development process, aimed at identifying potential adverse effects before human trials. edelweisspublications.comnih.gov Deuterated compounds offer a powerful tool for conducting mechanistic toxicology studies. clearsynthdiscovery.com

The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, is a key principle. nih.govaquigenbio.com This can alter the metabolic profile of a drug, potentially reducing the formation of toxic metabolites. nih.gov By using this compound, researchers can:

Investigate Metabolic Pathways: Determine the primary routes of metabolism and identify the enzymes involved. nih.gov This information is crucial for predicting potential drug-drug interactions.

Assess Metabolite Toxicity: The altered metabolic rate of the deuterated compound can help to isolate and study the toxicity of specific metabolites.

Improve Pharmacokinetic Profiles: Deuteration can lead to a more favorable pharmacokinetic profile, such as a longer half-life, which may translate to improved safety and efficacy. clearsynthdiscovery.comnih.gov

These studies can provide a more detailed understanding of a drug's toxicological profile, enabling a more informed risk assessment during preclinical development. edelweisspublications.comyoutube.com

Application AreaHow Deuterated Compounds are UsedPotential Insights Gained
Metabolic Pathway IdentificationAs tracers to follow the biotransformation of the parent drug. aquigenbio.comnih.govElucidation of metabolic routes and identification of key metabolizing enzymes.
Toxic Metabolite AssessmentBy altering metabolic rates to modulate the formation of specific metabolites. nih.govUnderstanding the contribution of individual metabolites to overall toxicity.
Pharmacokinetic ProfilingTo modify metabolic stability and observe effects on absorption, distribution, and excretion. clearsynthdiscovery.comnih.govOptimization of drug exposure and reduction of potential off-target effects.

Innovative Applications in Quantitative Biology and Biomarker Discovery

Quantitative biology relies on precise measurements to understand biological systems. Deuterated compounds, with their distinct mass signature, are invaluable tools in this domain. nih.govacs.org this compound can be employed as an internal standard in mass spectrometry-based assays, enabling accurate quantification of the unlabeled drug and its metabolites in various biological matrices. nih.govacs.org

In the realm of biomarker discovery, deuterated compounds can facilitate the identification and validation of molecules that indicate a particular biological state or response to treatment. acs.org For instance, by using this compound in metabolomic studies, researchers can more accurately measure changes in endogenous metabolite levels following drug administration, potentially revealing novel biomarkers of drug efficacy or toxicity. acs.org

Furthermore, the use of deuterated probes extends to in vivo imaging techniques. Deuterium magnetic resonance imaging (dMRI) is an emerging modality that can visualize the distribution and metabolism of deuterated substances in living organisms, offering a non-invasive window into biological processes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3S,4S)-Tofacitinib-d3 with high isotopic purity?

  • Methodological Answer : Deuterium incorporation typically involves catalytic exchange or chiral synthesis using deuterated precursors. Post-synthesis, isotopic purity should be validated via 1H^1H-NMR (deuterium absence in proton spectra) and high-resolution mass spectrometry (HRMS) to confirm molecular weight shifts. Purification via chiral HPLC with polysaccharide-based columns ensures enantiomeric purity (>99% ee). Refer to IUPAC guidelines for deuterated compound characterization .

Q. How should in vitro assays be designed to compare metabolic stability between this compound and non-deuterated Tofacitinib?

  • Methodological Answer : Use pooled human liver microsomes (HLM) or hepatocytes under standardized incubation conditions (pH 7.4, 37°C). Quantify parent compound depletion via LC-MS/MS at timed intervals. Include positive controls (e.g., verapamil for CYP3A4 activity) and normalize results to protein content. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLintCL_{int}) using non-compartmental analysis. Ensure triplicate runs to address biological variability .

Q. What parameters are critical for validating enantiomeric purity in this compound using chiral chromatography?

  • Methodological Answer : Select a chiral stationary phase (e.g., Chiralpak IG-U) with a mobile phase optimized for resolution (e.g., hexane:isopropanol with 0.1% diethylamine). Validate method specificity by spiking with the (3R,4R)-enantiomer. System suitability criteria should include resolution factor (RsR_s) ≥2.0 and tailing factor <1.5. Document retention times and peak area ratios for batch consistency .

Advanced Research Questions

Q. How can conflicting IC50_{50} values for this compound across kinase assays be systematically analyzed?

  • Methodological Answer : Discrepancies may arise from assay conditions (ATP concentration, enzyme isoforms) or detection methods (radiometric vs. fluorescence). Conduct a meta-analysis using standardized protocols (e.g., Eurofins Panlabs panel) with uniform ATP levels (1 mM). Apply Bland-Altman plots to assess inter-assay variability and hierarchical clustering to identify kinase subgroups with consistent inhibition patterns. Report pp-values adjusted for multiple comparisons .

Q. What statistical models are optimal for pharmacokinetic (PK) comparisons between deuterated and non-deuterated Tofacitinib in preclinical studies?

  • Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) to estimate PK parameters (e.g., CmaxC_{max}, AUC, t1/2t_{1/2}) while accounting for inter-individual variability. Bootstrap resampling (≥500 iterations) validates parameter robustness. For cross-study comparisons, apply ANOVA with Tukey’s post-hoc test to adjust for dose-dependent effects. Report 90% confidence intervals for bioequivalence assessments .

Q. How can proteomics data be integrated with PK modeling to predict tissue distribution of this compound?

  • Methodological Answer : Combine LC-MS/MS tissue quantification (e.g., liver, kidney) with mass spectrometry imaging (MALDI-MSI) for spatial resolution. Use physiologically based PK (PBPK) models (e.g., Simcyp) parameterized with tissue:plasma partition coefficients (KpK_p). Validate predictions via autoradiography in rodent models. Cross-reference with transcriptomic data (e.g., JAK/STAT pathway activity) to contextualize target engagement .

Methodological Considerations from Evidence

  • Experimental Design : Align hypothesis testing with descriptive (synthesis optimization), associative (metabolism vs. efficacy), and causal (deuteration impact) frameworks .
  • Data Reporting : Follow CONSORT guidelines for preclinical studies, including randomization, blinding, and statistical power calculations .
  • Literature Review : Prioritize primary sources from PubMed/Scopus and avoid non-academic databases (e.g., Google Scholar) to ensure rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.